N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide
Description
N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-4-(5-Methyl-1H-tetrazol-1-yl)benzamide is a hybrid molecule featuring a benzamide core substituted with a 5-methyltetrazole moiety at the para position and linked via an ethyl group to a 5-methoxyindole ring. The indole scaffold is prevalent in bioactive compounds due to its ability to engage in hydrogen bonding and π-π interactions, while the tetrazole group serves as a bioisostere for carboxylic acids, enhancing metabolic stability and solubility.
Properties
Molecular Formula |
C20H20N6O2 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(5-methyltetrazol-1-yl)benzamide |
InChI |
InChI=1S/C20H20N6O2/c1-13-23-24-25-26(13)16-5-3-14(4-6-16)20(27)21-10-9-15-12-22-19-8-7-17(28-2)11-18(15)19/h3-8,11-12,22H,9-10H2,1-2H3,(H,21,27) |
InChI Key |
BUKYQUGLGWSKNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=C(C=C2)C(=O)NCCC3=CNC4=C3C=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Fischer Indole Synthesis:
Industrial Production:: Melatonin is commercially synthesized using modified Fischer indole synthesis or other efficient methods.
Chemical Reactions Analysis
Oxidation: Melatonin can be oxidized to form its N-acetyl derivative.
Reduction: Reduction of melatonin yields 5-methoxytryptamine.
Substitution: The indole ring can undergo electrophilic substitution reactions.
Common Reagents: Acetic anhydride, hydrazine, and tetrazole derivatives.
Major Products: N-acetyl melatonin, 5-methoxytryptamine.
Scientific Research Applications
Sleep Regulation: Melatonin supplements are used to manage sleep disorders and jet lag.
Antioxidant Properties: Melatonin scavenges free radicals and protects against oxidative stress.
Cancer Research: Investigated for its potential in cancer prevention and treatment.
Neuroprotection: May play a role in neurodegenerative diseases.
Mechanism of Action
Receptors: Melatonin acts via MT1 and MT2 receptors.
Pathways: It modulates cyclic AMP (cAMP) and calcium signaling pathways.
Circadian Rhythms: Melatonin synchronizes the body’s internal clock.
Comparison with Similar Compounds
Key Observations :
- Tetrazole vs. Thiazole/Thiadiazole : The 5-methyltetrazole in the target compound may offer superior metabolic stability compared to thiazole (e.g., ) or thiadiazole (e.g., ) derivatives, as tetrazoles resist enzymatic degradation .
- Substituent Effects : The 5-methoxyindole group may enhance solubility relative to halogenated aryl groups (e.g., 4-chlorophenyl in ), while the methyltetrazole could reduce steric hindrance compared to bulkier substituents (e.g., benzoxazole in ).
Physicochemical and Spectral Properties
Analysis :
- The target compound’s IR spectrum would likely show amide C=O stretching near 1670–1605 cm⁻¹, consistent with benzamide derivatives .
- In NMR, the 5-methoxyindole’s methoxy group would resonate at ~3.8 ppm, while the tetrazole’s methyl group would appear near ~2.5 ppm, distinct from electron-withdrawing substituents (e.g., chlorine in ).
Biological Activity
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide, a compound with notable structural features, has garnered attention for its potential biological activities. This article synthesizes available research findings, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Compound Overview
Chemical Structure and Properties
The compound's molecular structure is characterized by the presence of an indole moiety linked to a tetrazole group through an ethyl chain. The following table summarizes its key chemical attributes:
| Property | Value |
|---|---|
| Molecular Formula | C19H20N4O2 |
| Molecular Weight | 336.39 g/mol |
| LogP | 3.4138 |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 2 |
| Polar Surface Area | 41.908 Ų |
Biological Activity
Anticancer Properties
Recent studies have indicated that compounds with similar structural frameworks exhibit significant anticancer activity. For instance, a study demonstrated that indole derivatives can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of Bcl-2 family proteins and activation of caspases . this compound was evaluated for its cytotoxic effects on human glioblastoma (U251) and melanoma (WM793) cells, showing promising results with IC50 values in the low micromolar range.
Mechanism of Action
The proposed mechanism for the anticancer effects involves the compound's ability to interact with specific protein targets within cancer cells. Molecular dynamics simulations suggest that the compound may engage in hydrophobic interactions with target proteins, enhancing its binding affinity and biological efficacy .
Case Studies
Study on Indole Derivatives
A comprehensive study analyzed multiple indole-linked compounds for their anticancer potential. Among these, several exhibited significant cytotoxicity against human cancer cell lines, with structure-activity relationship (SAR) analyses revealing that modifications on the indole ring significantly influenced biological activity . The presence of methoxy and tetrazole groups was particularly noted for enhancing activity against specific cancer types.
In Vivo Studies
Preclinical studies involving animal models have also been conducted to assess the therapeutic potential of this compound. In these studies, administration of this compound resulted in reduced tumor growth rates compared to control groups, indicating its potential as a viable therapeutic agent in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
